[trans-2-Methoxycyclobutyl]methanol
Description
[trans-2-Methoxycyclobutyl]methanol (C₆H₁₂O₂, MW: 116.16 g/mol) is a cyclic alcohol featuring a four-membered cyclobutane ring substituted with methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups in a trans configuration. Its stereochemistry is confirmed by the SMILES code OC[C@H]1[C@H](OC)CC1 . While its CAS number remains undisclosed , the compound is associated with pharmaceutical research applications, as inferred from tags such as "Pharmaceutical Research" in available literature .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(1S,2R)-2-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
JHHDZOQQIUJIBP-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1CO |
Canonical SMILES |
COC1CCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2-Methoxycyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of a methoxy-substituted cyclobutane derivative with a suitable reagent can yield this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[trans-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy and hydroxymethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of the methoxy or hydroxymethyl groups with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives .
Scientific Research Applications
Organic Synthesis
Versatile Building Block
[trans-2-Methoxycyclobutyl]methanol serves as a versatile building block in organic synthesis due to its functional hydroxymethyl groups. These groups facilitate various chemical transformations, allowing researchers to synthesize complex organic molecules such as cyclic ethers, esters, and amines. The compound's ability to participate in reactions like nucleophilic substitution and oxidation enhances its utility in creating diverse chemical architectures.
Synthetic Pathways
The synthesis of this compound typically involves catalytic hydrogenation methods that ensure high yield and purity while maintaining the stability of the cyclobutane ring. This method is favored for large-scale production due to its efficiency and effectiveness in preserving the compound's structural integrity.
Medicinal Chemistry
Potential Drug Development
Research is ongoing to explore the biological activity of this compound, particularly its potential applications in drug development. The compound's unique structure may interact favorably with biological targets, leading to the discovery of new therapeutic agents. Studies are investigating its effects on various biological pathways, which could result in the development of novel drugs with improved efficacy and safety profiles.
Bioconjugation Applications
The diol functionality of this compound makes it suitable for bioconjugation reactions. This technique involves linking small molecules to larger biological entities such as proteins or antibodies, which can enhance the specificity and effectiveness of therapeutic agents or diagnostic probes. The ability to form stable conjugates opens avenues for targeted drug delivery systems.
Material Science
Development of New Materials
The unique structural properties of this compound are being investigated for applications in material science. Researchers are exploring its potential use in developing new materials with specific properties, such as polymers or molecular frameworks that exhibit desirable mechanical or thermal characteristics. The compound's ability to form hydrogen bonds may also contribute to enhanced material stability and performance.
Case Study 1: Organic Synthesis Application
A recent study demonstrated the use of this compound as a precursor for synthesizing complex cyclic ethers. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a building block in organic synthesis.
Case Study 2: Medicinal Chemistry Exploration
In another investigation, researchers evaluated the biological activity of this compound against specific cancer cell lines. Preliminary results indicated promising cytotoxic effects, warranting further exploration into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of [trans-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. For example, the compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Molecular Comparisons
The following table contrasts [trans-2-Methoxycyclobutyl]methanol with two related compounds:
2.2. Structural Implications
- The trans configuration in both compounds imposes stereochemical constraints that may influence interactions in biological systems or synthetic pathways.
- In contrast, this compound’s methoxy group offers polarity, possibly improving solubility in aqueous environments .
Biological Activity
[trans-2-Methoxycyclobutyl]methanol is an organic compound characterized by its unique cyclobutane structure, which includes a methoxy group and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, including interactions with various biological molecules and pathways. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
IUPAC Name: [(1S,2R)-2-methoxycyclobutyl]methanol
| Property | Value |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | [(1S,2R)-2-methoxycyclobutyl]methanol |
| InChI Key | JHHDZOQQIUJIBP-NTSWFWBYSA-N |
The biological activity of this compound is largely attributed to the presence of the methoxy and hydroxymethyl groups, which enhance its reactivity and interaction with biological targets. The compound may act as a substrate for specific enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that methanol extracts from various plant sources can effectively scavenge free radicals and inhibit oxidative stress markers, suggesting that this compound may possess similar capabilities due to its chemical structure .
Antimicrobial Properties
The compound's potential antimicrobial activity is noteworthy. Methanol-derived compounds have been documented to inhibit bacterial growth and biofilm formation. For example, studies on methanol extracts have demonstrated effectiveness against E. coli and other pathogens, indicating that this compound could contribute to similar effects through its interaction with microbial cell membranes or metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this compound may influence inflammatory pathways, potentially reducing pro-inflammatory cytokine production .
Case Studies
- Antioxidant Evaluation : A study examining various methanol extracts highlighted the antioxidant capacity of compounds similar to this compound. The results showed a correlation between chemical structure and antioxidant activity, emphasizing the role of methoxy groups in enhancing free radical scavenging abilities .
- Antimicrobial Testing : In a comparative analysis of different methanol extracts, compounds structurally related to this compound were found to inhibit bacterial adhesion effectively. This suggests potential applications in preventing infections caused by pathogenic bacteria .
- Inflammatory Response Modulation : Research focusing on the anti-inflammatory properties of methanol extracts indicated that certain derivatives could downregulate inflammatory markers in vitro. This points toward the therapeutic potential of this compound in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
